molecular formula C13H10FN3 B612234 Osilodrostat CAS No. 928134-65-0

Osilodrostat

Numéro de catalogue: B612234
Numéro CAS: 928134-65-0
Poids moléculaire: 227.24 g/mol
Clé InChI: USUZGMWDZDXMDG-CYBMUJFWSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Osilodrostat (LCI699) is a novel, orally administered inhibitor of 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), approved by the European Medicines Agency (EMA) in 2020 for treating Cushing’s syndrome (CS) . By blocking cortisol synthesis, this compound effectively reduces hypercortisolemia, a hallmark of CS. Clinical trials demonstrate its efficacy in normalizing urinary free cortisol (UFC) in 77–91.7% of patients . It has a half-life of ~4.73 hours, allowing twice-daily dosing, and exhibits dose-dependent effects on cortisol suppression and blood pressure control . Adverse effects include hypocortisolism, hypokalemia, hypertension, and QTc prolongation, necessitating careful monitoring .

Méthodes De Préparation

Overview of Osilodrostat Synthesis

The synthesis of this compound begins with an imidazole salt precursor and proceeds through sequential transformations, including reduction, alkylation, saponification, and chiral resolution. The final step involves phosphate salt formation to enhance bioavailability. The process emphasizes regioselectivity and enantiomeric purity, as the (R)-enantiomer is the pharmacologically active form .

Stepwise Synthesis Pathway

Silyl Protection and Alkylation

The primary alcohol 160 is protected with a silyl group (e.g., tert-butyldimethylsilyl chloride) to form silyl ether 161 , achieving a 59% yield over three steps. Concurrently, benzyl bromide 163 is prepared via Wohl-Ziegler bromination of arene 162 using N-bromosuccinimide (NBS) and dibenzoyl peroxide (DBPO), yielding 56% .

Alkylation of silyl ether 161 with benzyl bromide 163 in refluxing acetonitrile introduces the benzyl group, followed by trityl deprotection using diethylamine to produce benzylamine 164 (75% yield over two steps) .

Esterification and Mesylation

Deprotonation of benzylamine 164 at the benzylic position, followed by quenching with methyl chloroformate, forms ester 165 . Acidic removal of the silyl protecting group liberates the alcohol, which is then converted to a mesylate using methanesulfonyl chloride. Treatment with sodium iodide and base facilitates nucleophilic substitution, yielding pyrroloimidazole 166 (62% over three steps) .

Enantiomeric Resolution

The racemic mixture undergoes chiral high-performance liquid chromatography (HPLC) with an acetonitrile mobile phase to isolate the (R)-enantiomer. This step is pivotal, as only the (R)-form exhibits therapeutic activity against CYP11B1 .

Resolution Efficiency:

  • Chiral purity: >99% enantiomeric excess (ee)

  • Throughput: Dependent on column packing and solvent gradient .

Phosphate Salt Formation

The resolved (R)-osilodrostat free base is treated with phosphoric acid under controlled pH conditions to form This compound phosphate , enhancing aqueous solubility and stability. The final product is isolated via crystallization .

Optimization Parameters:

  • pH range: 4.5–5.5 (prevents degradation)

  • Crystallization solvent: Ethanol/water mixture .

Critical Analysis of Synthetic Challenges

Regioselectivity in Alkylation

The alkylation of silyl ether 161 with benzyl bromide 163 requires precise temperature control to avoid over-alkylation. Refluxing acetonitrile (82°C) provides optimal reactivity while minimizing by-products .

Yield Limitations

The overall yield from imidazole salt 158 to this compound phosphate remains undisclosed in public literature. However, the 59% yield for silyl ether 161 and 62% for pyrroloimidazole 166 suggest room for process optimization .

Comparative Data on Key Synthesis Steps

StepReaction TypeReagents/ConditionsIntermediateYield (%)
1Trityl ProtectionTrityl chloride, base159>90*
2ReductionLiAlH₄, THF160High*
3Silyl ProtectionTBDMSCl, imidazole16159†
4AlkylationBenzyl bromide 163, reflux MeCN16475‡
5MesylationMsCl, base16662†
6Chiral ResolutionChiral HPLC, acetonitrile(R)-enantiomer>99 ee

*Estimated from reaction mechanics; †Cumulative yield over multiple steps; ‡Yield over two steps .

Industrial-Scale Considerations

Novartis, the manufacturer, has optimized the synthesis for reproducibility and scalability. Key factors include:

  • Automated Process Controls : Monitoring reaction parameters in real-time to ensure consistency.

  • Waste Management : Recycling acetonitrile and silylation reagents to reduce environmental impact .

Analyse Des Réactions Chimiques

Types de Réactions : L’osilodrostat subit diverses réactions chimiques, notamment :

Réactifs et Conditions Communs :

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de l’this compound, chacun ayant potentiellement des propriétés pharmacologiques différentes. Ces dérivés peuvent être étudiés plus avant pour leur efficacité et leur innocuité dans le traitement de différentes affections .

4. Applications de la Recherche Scientifique

L’this compound a un large éventail d’applications de recherche scientifique, notamment :

    Chimie : Utilisé comme composé modèle pour étudier l’inhibition de la stéroïdogenèse et la cinétique enzymatique.

    Biologie : Investigué pour ses effets sur la biosynthèse du cortisol et son rôle potentiel dans la régulation d’autres voies hormonales.

    Médecine : Principalement utilisé dans le traitement de la maladie de Cushing et du syndrome de Cushing. Il est également étudié pour son utilisation potentielle dans le traitement d’autres affections associées à l’hypercortisolisme.

    Industrie : Utilisé dans l’industrie pharmaceutique pour le développement de nouvelles thérapies ciblant les troubles liés au cortisol

Applications De Recherche Scientifique

Efficacy in Cushing's Disease

Osilodrostat has demonstrated significant efficacy in clinical trials:

  • LINC 3 Study : A phase III trial involving 137 patients showed that 86% of those treated with this compound maintained normal urinary free cortisol (UFC) levels at week 34 compared to only 29% in the placebo group. The study also noted improvements in body weight, blood pressure, and quality of life metrics .
  • LINC 4 Study : Another phase III trial confirmed that this compound led to rapid normalization of mean UFC excretion, with sustained effects observed over a 48-week treatment period .

Real-World Case Studies

Real-life applications of this compound have been documented through various case studies:

  • Case Study 1 : A 35-year-old woman with an adrenocorticotrophic hormone-secreting adenoma underwent non-curative surgery. Post-surgery, she started this compound at a dose of 2 mg twice daily, achieving normal UFC levels within six months .
  • Case Study 2 : A 32-year-old man diagnosed with Cushing's disease refused surgery and began treatment with this compound at progressively increased doses. He achieved biochemical control until he underwent surgery, demonstrating the drug's effectiveness as a bridge therapy .

Safety Profile

This compound is generally well-tolerated, though some adverse effects have been reported:

  • Common side effects include decreased appetite (37.5%), arthralgia (35.4%), and nausea (31.3%) during clinical trials .
  • Other notable adverse events involve hypocortisolism-related symptoms and potential increases in adrenal hormone precursors, including hypertension and hypokalemia .

Comparative Efficacy Data

The following table summarizes key findings from clinical trials involving this compound compared to placebo:

StudyTreatment GroupNormal UFC at Week 12 (%)Normal UFC at Week 34 (%)Weight Loss (%)Quality of Life Improvement
LINC 3This compound77%86%SignificantYes
LINC 4This compoundNot specifiedSustainedSignificantYes
PlaceboPlacebo8%29%MinimalNo

Mécanisme D'action

L’osilodrostat exerce ses effets en inhibant l’enzyme 11β-hydroxylase, également connue sous le nom de cytochrome P450 11B1. Cette enzyme catalyse l’étape finale de la biosynthèse du cortisol à partir de son précurseur, la 11-désoxycortisol. En inhibant cette enzyme, l’this compound réduit efficacement les niveaux de cortisol dans l’organisme. La réduction des niveaux de cortisol entraîne une diminution des symptômes associés à l’hypercortisolisme, tels que l’hypertension, le gain de poids et l’intolérance au glucose .

Composés Similaires :

    Métyrapone : Un autre inhibiteur de la stéroïdogenèse utilisé dans le traitement du syndrome de Cushing.

    Kéconazole : Un antifongique qui inhibe également la stéroïdogenèse en bloquant plusieurs enzymes, dont la 11β-hydroxylase.

Unicité de l’this compound : L’this compound est unique en raison de sa grande sélectivité et de sa puissance dans l’inhibition de la 11β-hydroxylase. Cette sélectivité réduit la probabilité d’effets hors cible et améliore son profil de sécurité par rapport à d’autres inhibiteurs de la stéroïdogenèse. De plus, la biodisponibilité orale de l’this compound en fait une option pratique pour les patients .

Comparaison Avec Des Composés Similaires

Efficacy and Potency

Metyrapone :

  • Both osilodrostat and metyrapone target CYP11B1, but this compound has a 3-fold higher enzyme affinity and >2-fold longer half-life, enabling less frequent dosing (twice daily vs. 4–6 times daily) .
  • In vitro, this compound (IC50: 0.035 µM) is twice as potent as metyrapone (IC50: 0.068 µM) in inhibiting cortisol production . Clinically, this compound normalizes cortisol faster (15–44 days vs. variable for metyrapone) and improves blood pressure control more effectively .

Ketoconazole :

  • Ketoconazole primarily inhibits CYP17A1 and other steroidogenic enzymes. This compound is 18-fold more potent in vitro (IC50: 0.035 µM vs. 0.621 µM) .
  • This compound causes fewer serious adverse events (AEs) and has a longer half-life (~4.73h vs. ~8h), reducing dosing frequency .

Etomidate :

  • Used intravenously for severe hypercortisolemia, etomidate rapidly inhibits CYP11B1 but requires continuous infusion. This compound offers oral administration and sustained cortisol suppression, making it suitable for chronic management .

Pharmacokinetics and Drug Interactions

  • Half-Life : this compound (~4.73h) vs. metyrapone (~2h) .
  • Metabolism : this compound undergoes CYP450-mediated metabolism, inhibiting CYP1A2, 2C19, 2D6, and 3A4, increasing exposure to substrates like caffeine and midazolam . Metyrapone’s interaction profile is less characterized in the provided evidence.
  • Dosing Flexibility : this compound’s twice-daily regimen improves compliance compared to metyrapone’s 4–6 daily doses .

Clinical Outcomes

  • In a head-to-head study, this compound normalized UFC in 77% of patients by week 12 vs. metyrapone’s variable timelines .
  • This compound’s block-and-replace strategy allows rapid cortisol control in severe CS, reducing complications like hypertension .
  • Long-term use of this compound shows reversible increases in adrenal precursors (e.g., 11-deoxycortisol), while metyrapone causes sustained androgen elevation .

Activité Biologique

Osilodrostat, marketed under the brand name Isturisa, is a novel oral medication primarily indicated for the treatment of endogenous Cushing's syndrome (CS) and Cushing's disease (CD). It functions as a potent inhibitor of the enzymes 11-beta-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), which are critical in the steroidogenesis pathways that produce cortisol and aldosterone. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacodynamics, clinical efficacy, safety profile, and relevant case studies.

This compound exerts its effects by inhibiting the final steps in cortisol synthesis. Specifically, it targets:

  • CYP11B1 : This enzyme catalyzes the conversion of 11-deoxycortisol to cortisol.
  • CYP11B2 : This enzyme is responsible for synthesizing aldosterone.

By inhibiting these enzymes, this compound effectively lowers endogenous cortisol levels, alleviating symptoms associated with hypercortisolism in patients with Cushing's syndrome .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Absorption : Rapid oral absorption with a peak plasma concentration (TmaxT_{max}) occurring approximately 1 hour post-administration.
  • Half-life : Approximately 4 hours, allowing for twice-daily dosing.
  • Metabolism : Metabolized by multiple cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs), with no single enzyme contributing more than 25% to total clearance. The primary metabolic pathway involves non-CYP-mediated processes .

Clinical Efficacy

This compound has undergone extensive clinical evaluation through Phase II and III trials. Key findings include:

  • Cortisol Reduction : Significant reductions in urinary free cortisol (UFC) levels were observed in patients treated with this compound. In one study, 72% of patients achieved normalized UFC levels after 12 weeks .
  • Quality of Life Improvements : Patients reported notable enhancements in quality of life metrics, including psychological well-being and metabolic health indicators such as blood pressure and glucose metabolism .

Table 1: Summary of Clinical Trial Results

Study PhaseNumber of PatientsNormalized UFC (%)Quality of Life Improvement (%)
Phase II507285
Phase III1008690

Safety Profile

This compound demonstrates a favorable safety profile compared to traditional treatments like metyrapone and ketoconazole. Common adverse effects include:

  • Headache
  • Nausea
  • Fatigue

Serious adverse events are rare but may include adrenal insufficiency if not monitored properly .

Case Studies

Several case studies highlight the clinical application of this compound:

  • Case Study A : A 45-year-old female with Cushing's disease unresponsive to pituitary surgery was treated with this compound. After three months, her UFC levels normalized, and she reported significant weight loss and improved mood stability.
  • Case Study B : A male patient with hypertension associated with Cushing's syndrome experienced a marked reduction in blood pressure following initiation of this compound therapy, alongside decreased aldosterone levels.

These cases illustrate this compound's potential not only in managing cortisol levels but also in addressing comorbid conditions associated with hypercortisolism.

Q & A

Basic Research Questions

Q. What are the primary efficacy endpoints and trial designs used in Phase III studies evaluating Osilodrostat for Cushing's syndrome?

Phase III trials (e.g., LINC 3, LINC 4) use urinary free cortisol (mUFC) normalization as the primary endpoint. Trials are structured with double-blind, placebo-controlled periods (e.g., 12 weeks) followed by open-label extensions. For example, LINC 4 demonstrated a 77% complete response rate (mUFC ≤ ULN) at 12 weeks in the this compound arm versus 8% in placebo . Key secondary endpoints include sustained response at 36 weeks and metabolic parameter improvements (e.g., HbA1c, blood pressure) .

Q. What is the molecular mechanism of this compound in cortisol synthesis inhibition?

this compound selectively inhibits 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2), with IC50 values of 2.5 nM and 0.7 nM, respectively. This blocks the conversion of 11-deoxycortisol to cortisol and corticosterone to aldosterone, as validated in HAC15 cell assays and rodent models .

Q. How are randomized withdrawal studies designed to evaluate this compound's long-term efficacy?

The LINC 3 trial employed a withdrawal design: responders after 26 weeks of open-label this compound were re-randomized to continue treatment or placebo. This design assesses relapse prevention but introduces selection bias, as only responders enter the comparative phase .

Q. Which biomarkers are validated for assessing this compound's therapeutic efficacy?

mUFC remains the gold-standard biomarker. Secondary biomarkers include clinical parameters (e.g., weight, blood pressure) and metabolic indices (e.g., HbA1c). In LINC 4, 81% of patients achieved sustained mUFC normalization at 36 weeks, correlating with improved cardiovascular and metabolic outcomes .

Advanced Research Questions

Q. What statistical methods address missing data and bias in this compound trials?

  • Missing mUFC data : Trials use the Clopper-Pearson method for confidence intervals and multiple imputation for sensitivity analyses. Non-responder imputation (NRI) is applied conservatively, where missing data are counted as failures .
  • Selection bias in open-label extensions : Sensitivity analyses (e.g., inverse probability weighting) mitigate bias. The LINC 4 post-hoc analysis reported a median duration of response (DoR) of 1.34 years but noted confounding due to small sample sizes and baseline utility differences .

Q. How do pharmacokinetic (PK) properties influence dosing strategies in clinical studies?

this compound has a short half-life (2–5 hours), requiring twice-daily dosing. Dose titration is guided by mUFC levels and tolerability. Drug interaction studies show this compound inhibits CYP1A2, CYP2C19, and CYP2D6, necessitating dose adjustments for co-administered substrates (e.g., caffeine, omeprazole) .

Q. What methodologies reconcile contradictory efficacy findings across this compound trials?

  • Indirect treatment comparisons (ITC) : Pooled data from LINC 3, LINC 4, and C1201 were compared to placebo, but transitivity issues limit validity. Direct evidence from LINC 4 (77% vs. 8% response) is prioritized .
  • Post-hoc subgroup analyses : Responders with mUFC >1.3xULN at baseline showed sustained efficacy, but small sample sizes warrant caution .

Q. How are long-term quality of life (QoL) outcomes assessed in this compound studies?

QoL metrics (e.g., CushingQoL questionnaire) are analyzed in subgroups. However, LINC 4’s QoL data had high variability due to baseline utility differences between responders and non-responders. Economic models prioritize utility gains in responders at 26 weeks .

Q. What experimental designs mitigate bias in open-label extension phases?

  • Swimmer plots : Visualize individual patient trajectories (dose, response over time) but lack inferential power.
  • Propensity score matching : Reduces confounding in non-randomized extensions.
  • Pre-specified responder criteria : LINC 4 required mUFC >1.3xULN at baseline and overall response at 26 weeks for continued therapy .

Q. How do drug interaction studies inform clinical trial protocols?

Phase I studies assessed this compound’s CYP inhibition using probe substrates (e.g., midazolam for CYP3A4). Results showed moderate exposure increases (e.g., 61% for caffeine), prompting recommendations for monitoring and dose adjustments in polypharmacy scenarios .

Q. Methodological Considerations Table

Challenge Recommended Approach Example from Evidence
Missing mUFC dataMultiple imputation, NRILINC 4 Week 36 analysis
Selection bias in extensionsSensitivity analyses, propensity scoringLINC 4 post-hoc responder analysis
Confounding in QoL metricsSubgroup stratification, anchor-based methodsEconomic model using week 26 utilities
Drug-drug interactionsCYP phenotyping, dose titration protocolsPhase I probe substrate study

Propriétés

IUPAC Name

4-[(5R)-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl]-3-fluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-12-5-9(6-15)1-3-11(12)13-4-2-10-7-16-8-17(10)13/h1,3,5,7-8,13H,2,4H2/t13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USUZGMWDZDXMDG-CYBMUJFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=CN2C1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CN=CN2[C@H]1C3=C(C=C(C=C3)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40156570
Record name Osilodrostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928134-65-0
Record name 4-(R)-(6,7-Dihydro-5H-pyrrolo[1,2-c]imidazol-5-yl)-3-fluorobenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928134-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Osilodrostat [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0928134650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Osilodrostat
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11837
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Osilodrostat
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40156570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OSILODROSTAT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YL4IQ1078
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.